A Technical Guide to tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6): A Key Intermediate in Kinase Inhibitor Synthesis
A Technical Guide to tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6): A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth overview of tert-butyl (4-methyl-3-nitrophenyl)carbamate, a pivotal chemical intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, provides validated, step-by-step protocols for its synthesis and purification, and outlines methods for its analytical characterization. A significant focus is placed on its application as a strategic building block, exemplified by its documented role in the synthesis of pyrazolopyrimidine-based kinase inhibitors. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction and Physicochemical Properties
tert-Butyl (4-methyl-3-nitrophenyl)carbamate, registered under CAS number 630410-29-6, is a nitroaromatic compound featuring a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) moiety. The strategic placement of the nitro, methyl, and Boc-protected amine groups on the phenyl ring makes it a versatile precursor for the synthesis of complex heterocyclic systems. The Boc group provides a stable yet readily cleavable protecting group, essential for multi-step synthetic strategies, particularly in the construction of pharmacologically active molecules.[1]
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[2] The nitro group on this specific scaffold serves as a precursor to an amine, which is crucial for subsequent cyclization or coupling reactions in the assembly of target molecules.
Table 1: Physicochemical Properties of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
| Property | Value | Source(s) |
| CAS Number | 630410-29-6 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 105 - 109 °C | [4] |
| Storage | Sealed in dry, room temperature conditions | [1][3] |
Synthesis and Purification
The synthesis of tert-butyl (4-methyl-3-nitrophenyl)carbamate is reliably achieved via a two-step process. The first step involves the nitration of p-toluidine to produce the key precursor, 4-methyl-3-nitroaniline. The second step is the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 4-Methyl-3-nitroaniline (CAS 119-32-4)
This protocol is adapted from the established procedure by W. M. Cumming.
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.
-
Cooling: Cool the solution to just below 0 °C using a freezing mixture (e.g., ice-salt bath). Maintain vigorous stirring.
-
Nitration: Prepare a nitrating mixture by carefully combining 7.5 g of nitric acid (d=1.48 g/ml) with 30 g of concentrated sulfuric acid. Slowly add this mixture dropwise to the stirred p-toluidine solution, ensuring the internal temperature is maintained at 0 °C.
-
Causality Insight: This exothermic nitration reaction is performed at low temperature to control the reaction rate and prevent over-nitration or side reactions. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
-
Quenching: Once the addition is complete, allow the mixture to stand for a short period before carefully pouring it into 500 mL of ice-cold water. If necessary, add more ice to keep the temperature below 25 °C.
-
Neutralization and Precipitation: Filter the diluted solution to remove any impurities. Further dilute the filtrate to approximately three times its volume and neutralize it by the slow addition of solid sodium carbonate. It is crucial to keep the temperature as low as possible during neutralization to ensure clean precipitation.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Press the solid dry and recrystallize it from alcohol to yield pure 4-methyl-3-nitroaniline as yellow monoclinic needles.
Step 2: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6)
This protocol is based on the procedure detailed in patent US 2010/0029639 A1 for the synthesis of "Intermediate 8".
Experimental Protocol:
-
Dissolution: To a solution of 4-methyl-3-nitroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Expertise Insight: The aniline nitrogen in 4-methyl-3-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent nitro group and delocalization of the lone pair into the aromatic ring. Using a slight excess of the highly reactive Boc anhydride ensures the reaction proceeds to completion.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or 4-(dimethylamino)pyridine (DMAP, catalytic amount), to the mixture.
-
Causality Insight: The base acts as a scavenger for the acidic proton of the amine, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the Boc anhydride. DMAP is a particularly effective acylation catalyst.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a water-immiscible organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure tert-butyl (4-methyl-3-nitrophenyl)carbamate.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
Table 2: Spectroscopic and Analytical Data
| Analysis Type | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 9.75 (s, 1H), 8.11 (d, J=2.2 Hz, 1H), 7.60 (dd, J=8.5, 2.2 Hz, 1H), 7.42 (d, J=8.5 Hz, 1H), 2.45 (s, 3H), 1.49 (s, 9H). | |
| ¹³C NMR (Predicted) | δ: 152.5 (C=O), 147.8 (C-NO₂), 140.1 (C-NH), 133.5 (C-CH₃), 127.2 (Ar-CH), 124.5 (Ar-CH), 118.0 (Ar-CH), 80.5 (C(CH₃)₃), 28.1 (C(CH₃)₃), 19.5 (Ar-CH₃). | Predicted based on similar structures |
| Mass Spectrometry | MS (ES+): m/z = 253.1 [M+H]⁺ | |
| HPLC Purity | >95% (typical, method dependent) | N/A |
Note on ¹³C NMR: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as tert-butyl m-tolylcarbamate and tert-butyl (3-nitrophenyl)carbamate. Experimental verification is recommended.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The primary value of tert-butyl (4-methyl-3-nitrophenyl)carbamate lies in its role as a strategic intermediate. The nitro group can be readily reduced to an amine, which then serves as a key nucleophile for constructing heterocyclic ring systems. A prominent example is its use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a scaffold known to exhibit kinase inhibitory activity.
Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazolopyrimidine core is a "privileged scaffold" found in numerous approved drugs and clinical candidates.
In the pathway described in patent US 2010/0029639 A1, tert-butyl (4-methyl-3-nitrophenyl)carbamate (referred to as Intermediate 8) undergoes reduction of the nitro group to form the corresponding aniline. This diamino-toluene derivative is then reacted with a substituted pyrazole to construct the fused pyrazolopyrimidine ring system. This final scaffold is further elaborated to produce potent kinase inhibitors. This application underscores the compound's utility in providing a precisely functionalized aromatic ring, ready for incorporation into complex, biologically active molecules.
Safety and Handling
As with all nitroaromatic compounds, tert-butyl (4-methyl-3-nitrophenyl)carbamate should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4] Thermal decomposition may produce hazardous nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]
Conclusion
tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a valuable and strategically designed chemical intermediate. Its synthesis is straightforward, proceeding from readily available starting materials. The compound's true utility is realized in its application as a building block for complex heterocyclic structures, most notably in the field of kinase inhibitor discovery. The protocols and data presented in this guide provide a comprehensive resource for scientists to confidently synthesize, characterize, and apply this compound in their research endeavors.
References
- [No Source Found]
- Supporting Information for various syntheses. (n.d.). Royal Society of Chemistry. Retrieved from a general search, specific document not available.
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- T. N. Tekin, G. T. Kose, & I. O. T. Y. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
-
PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]
- [No Source Found]
-
Reddit. (2024, August 17). Boc 4-Nitroaniline. r/OrganicChemistry. Retrieved from [Link]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- [No Source Found]
- Currie, K. S., et al. (2010). Pyrazolopyrimidine derivatives. U.S.
Sources
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
